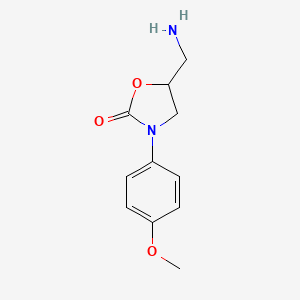

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Description

Chemical Structure and Properties 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a heterocyclic oxazolidinone derivative characterized by:

Properties

IUPAC Name |

5-(aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGVEKVHUAYSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(OC2=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with an amine to form an imine intermediate, which is then cyclized with an appropriate reagent to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The aminomethyl and methoxyphenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aminomethyl or methoxyphenyl groups .

Scientific Research Applications

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Key Data

| Property | Value |

|---|---|

| Molecular formula | C11H15ClN2O3 |

| Molecular weight | 258.70 g/mol |

| CAS number | 130641-96-2 |

| ChemSpider ID | 21073889 |

| Stereochemistry | 0 defined stereocenters |

Oxazolidinones are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of structurally related derivatives:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: Position 3: Aromatic groups (e.g., 4-methoxyphenyl, substituted phenyl) enhance binding to biological targets via π-π interactions. Electron-donating groups (e.g., methoxy) improve stability and receptor affinity . Position 5: Aminomethyl and halogenated methyl groups influence solubility and reactivity. The aminomethyl group (–CH2NH2) facilitates hydrogen bonding, critical for antimicrobial activity , while bromo/chloro analogs serve as synthetic intermediates .

Biological Activity: Antimicrobial Activity: Compounds with aminomethyl or heterocyclic substituents (e.g., dihydrothienopyridinyl) show enhanced efficacy against Gram-positive and Gram-negative bacteria . Enzyme Inhibition: Fluorophenyl and methyl-substituted derivatives (e.g., (4S,5S)-5n) exhibit potent inhibition of Δ-5 desaturase (D5D), a therapeutic target for atherosclerosis .

Physicochemical Properties :

Biological Activity

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, notable for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 222.24 g/mol

- CAS Number : 148915-85-9

The structure of this compound features a five-membered ring containing nitrogen and oxygen, with an aminomethyl group and a methoxyphenyl substituent that contribute to its unique chemical properties and biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have shown promise in combating various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinones like linezolid .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, one study reported that derivatives of this compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis (see Table 1 for details).

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It binds competitively to specific enzymes' active sites, disrupting their normal function. This characteristic is crucial for developing targeted therapies in both antimicrobial and anticancer applications .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-indole | Indole structure | Exhibits different reactivity due to indole nitrogen |

| 5-(4-Methoxyphenyl)-1H-imidazole | Imidazole structure | Different aromatic characteristics affecting biological activity |

| 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Aniline structure | Potentially different pharmacological profiles due to dimethylamino group |

The oxazolidinone ring structure of this compound imparts distinct chemical and biological properties compared to similar compounds, making it a valuable candidate in medicinal chemistry .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against multi-drug resistant bacterial strains.

- Anticancer Properties : In vitro assays indicated that the compound effectively induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Enzyme Inhibition : Research highlighted its role as a competitive inhibitor for specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions or coupling strategies. For example, aziridine/CO₂ coupling under catalytic conditions (e.g., ZnBr₂) has been used to form oxazolidinone scaffolds, as demonstrated in analogous 5-aryl oxazolidinones . Alternative routes include halocyclization of allyl hydrazides or oximes, where bromine or iodine mediates ring closure . Optimizing temperature (70–100°C) and solvent polarity (DMF or THF) improves yields by stabilizing intermediates.

Q. How is the structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry and substituent positions, as seen in fluorinated oxazolidinone derivatives . Complementary techniques include:

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm for OCH₃) and aminomethyl protons (δ ~2.9–3.1 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1690–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm oxazolidinone and amine groups .

Q. What is the reactivity of the aminomethyl group in this compound?

- Methodological Answer : The primary amine undergoes nucleophilic reactions, such as:

- Schiff base formation : Reacting with aldehydes (e.g., benzaldehyde) in ethanol under reflux .

- Acylation : Using acetyl chloride in dichloromethane with a base (e.g., triethylamine) to form amides .

Advanced Research Questions

Q. How can enantioselective synthesis of this oxazolidinone be achieved, and what chiral auxiliaries are effective?

- Methodological Answer : Fluorinated oxazolidinone auxiliaries (e.g., 4-benzyl-5-tridecafluorooctyl derivatives) enable asymmetric induction in alkylation or aldol reactions . Chiral catalysts like Rh(II)-carboxylates can also direct stereochemistry during cyclization, achieving >90% enantiomeric excess (ee) in related systems .

Q. What computational methods are used to predict the compound’s biological interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) models interactions with targets like enzymes or receptors, leveraging PubChem-derived 3D structures . For example, the 4-methoxyphenyl group may engage in π-π stacking with aromatic residues in active sites.

Q. How do substituents (e.g., methoxy vs. halogen) on the phenyl ring affect the compound’s stability and bioactivity?

- Methodological Answer : Comparative studies using Hammett constants (σ) reveal electron-donating groups (e.g., -OCH₃) enhance thermal stability but reduce electrophilicity. In bioactivity assays, methoxy-substituted derivatives show improved solubility and membrane permeability compared to halogenated analogs .

Data Contradiction Analysis

Q. Why do reported yields for aziridine/CO₂ coupling vary across studies?

- Key Factors :

- Catalyst loading : Excess ZnBr₂ (>10 mol%) can deprotonate intermediates, reducing yields .

- CO₂ pressure : Suboptimal pressure (≤1 atm) limits ring closure efficiency, while higher pressures (5–10 atm) improve conversion .

Methodological Tables

| Synthetic Method Comparison | Aziridine/CO₂ Coupling | Halocyclization |

|---|---|---|

| Yield Range | 45–70% | 60–85% |

| Stereochemical Control | Moderate (racemic) | High (up to 95% ee) |

| Key Limitation | Sensitivity to moisture | Requires halogenated reagents |

| Spectroscopic Benchmarks | ¹H NMR (DMSO-d₆) | IR (KBr) |

|---|---|---|

| Aminomethyl (-CH₂NH₂) | δ 2.9–3.1 (m, 2H) | 3350 cm⁻¹ (N-H stretch) |

| Oxazolidinone C=O | - | 1720 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.